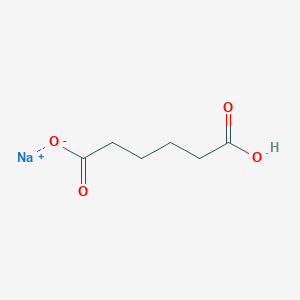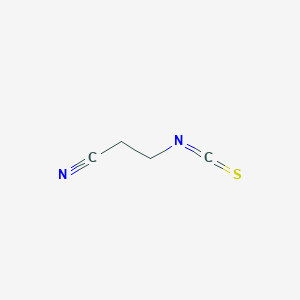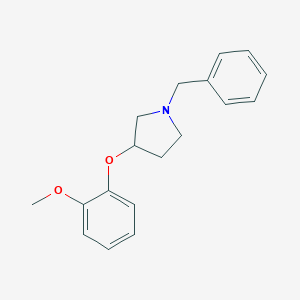
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic effects.
Mechanism Of Action
The exact mechanism of action of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is not fully understood. However, it has been suggested that it acts as a modulator of the sigma-1 receptor, which plays a crucial role in the regulation of various cellular functions such as calcium signaling, oxidative stress, and inflammation.
Biochemical And Physiological Effects
Studies have shown that 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and enhance neuroprotection. It also has a positive effect on cognitive function and memory.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine in lab experiments include its ability to modulate the sigma-1 receptor, its neuroprotective and anti-inflammatory effects, and its potential therapeutic effects in various diseases. However, the limitations include the lack of understanding of its exact mechanism of action and its potential side effects.
Future Directions
There are several future directions for the research on 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine. These include further studies on its mechanism of action, its potential therapeutic effects in other diseases, and its safety and toxicity profile. Additionally, the development of new analogs of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine with improved pharmacological properties is also an area of interest.
Conclusion:
In conclusion, 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is a promising compound with potential therapeutic effects in various diseases. Its ability to modulate the sigma-1 receptor and its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine involves the reaction of 2-methoxyphenol with benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate and dimethylformamide to obtain 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine.
Scientific Research Applications
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has been studied for its potential therapeutic effects in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
17741-12-7 |
|---|---|
Product Name |
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine |
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-benzyl-3-(2-methoxyphenoxy)pyrrolidine |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-5-6-10-18(17)21-16-11-12-19(14-16)13-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
InChI Key |
KAGUYPQFCBPBBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
synonyms |
1-BENZYL-3-(O-METHOXYPHENOXY)PYRROLIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



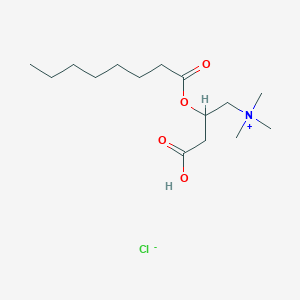
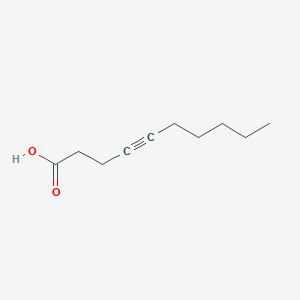
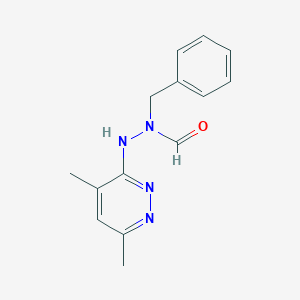
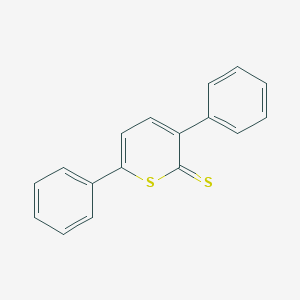
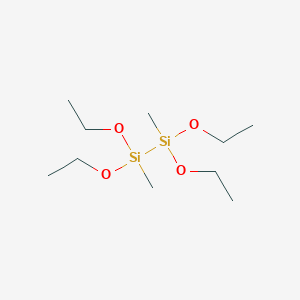
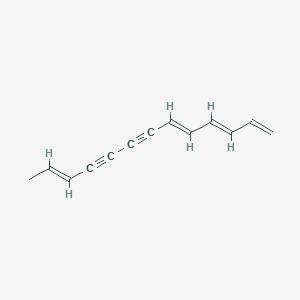
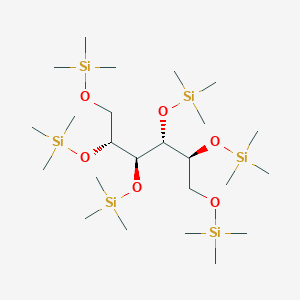
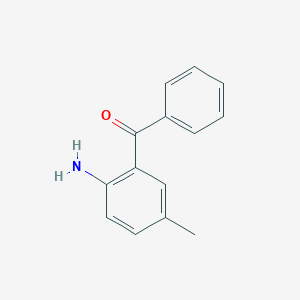

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
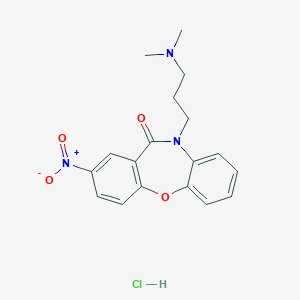
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
